molecular formula C11H16BrN3 B1343336 1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine CAS No. 364794-55-8

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine

Cat. No. B1343336
M. Wt: 270.17 g/mol
InChI Key: MUKOKIXKKLJMMH-UHFFFAOYSA-N
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Description

The compound "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthetic routes for the compound . The first paper describes the synthesis of a pyridine derivative with a 4-methylpiperazine moiety, while the second paper details the synthesis of a brominated pyridine compound with relevance to receptor antagonism .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, which are likely relevant to the synthesis of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine". In the first paper, a nucleophilic substitution reaction is used to attach a 1-methylpiperazine to a brominated pyridine precursor . The second paper outlines a multi-step synthesis involving regioselective reactions, methoxylation, and bromination to produce a brominated pyridine derivative . These methods suggest that a similar approach could be used to synthesize "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", potentially starting with a brominated pyridine and introducing the 4-methylpiperazine moiety through nucleophilic substitution.

Molecular Structure Analysis

While the molecular structure of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly analyzed in the papers, the structures of related compounds suggest that it would feature a pyridine ring substituted with a bromine atom and a piperazine ring. The presence of these functional groups would influence the compound's electronic properties and potential binding interactions with biological targets .

Chemical Reactions Analysis

The papers do not provide specific reactions for "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", but the described synthetic routes imply that the compound could undergo further functionalization through reactions at the bromine or the piperazine nitrogen atoms. For instance, the bromine could be displaced in a nucleophilic substitution reaction, or the piperazine could be alkylated or acylated .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" are not detailed in the papers. However, based on the properties of similar compounds, it can be inferred that the compound would likely be a solid at room temperature and could exhibit moderate solubility in organic solvents due to the presence of the piperazine and pyridine rings. The bromine atom would make the compound more dense and potentially more reactive towards nucleophiles .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its utility in chemical synthesis. For instance, Mishriky and Moustafa (2013) synthesized a derivative through a nucleophilic substitution reaction, emphasizing its role in forming complex molecular structures (Mishriky & Moustafa, 2013). Similarly, Karczmarzyk and Malinka (2008) conducted structural characterization of isothiazolopyridines, utilizing derivatives in their structural analysis (Karczmarzyk & Malinka, 2008).

Biological Activity and Medical Imaging

  • Research has explored the biological activities of derivatives, such as in the study of catechol oxidase models by Merkel et al. (2005), where the compound was part of unsymmetrical compartmental dinucleating ligands (Merkel et al., 2005). In another study, Wang et al. (2018) synthesized a derivative for potential use in Positron Emission Tomography (PET) imaging, highlighting its relevance in medical diagnostics (Wang et al., 2018).

Drug Discovery and Molecular Interaction Studies

  • The compound's derivatives have been studied for their interaction with biological targets. For example, Altenbach et al. (2008) investigated a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, providing insights into drug-receptor interactions (Altenbach et al., 2008). Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound derivative and evaluated their anticancer activities against prostate cancer cells, showcasing the compound's potential in cancer research (Demirci & Demirbas, 2019).

Material Science and Coordination Chemistry

  • The compound has found applications in material science and coordination chemistry as well. Mirzaei et al. (2012) reported the synthesis of 1D-coordination polymers containing a derivative of the compound, emphasizing its utility in the synthesis of complex molecular architectures (Mirzaei et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H320, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-[(6-bromopyridin-3-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKOKIXKKLJMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine

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